PIK-75 - 1201670-42-9

PIK-75

Catalog Number: EVT-1577486
CAS Number: 1201670-42-9
Molecular Formula: C16H14BrN5O4S
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PIK-75 is a preferential p110 alpha/gamma PI3K inhibitor.
Source and Classification

PIK-75 was developed as part of research aimed at understanding the role of phosphoinositide 3-kinase in cellular signaling pathways. It is classified as a small molecule inhibitor and falls under the category of targeted cancer therapies. Its mechanism primarily involves inhibition of the p110α isoform of phosphoinositide 3-kinase, which is implicated in various cancers, including pancreatic cancer and acute myeloid leukemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of PIK-75 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to yield the final product. Specific synthetic routes may vary based on the desired purity and yield, but common methods include:

  1. Formation of Intermediate Compounds: Initial reactions often involve the synthesis of sulfonylhydrazones or other derivatives that serve as precursors.
  2. Coupling Reactions: Subsequent reactions involve coupling these intermediates with other functional groups to form the final structure of PIK-75.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding the specific reagents and conditions used in these reactions are often proprietary or detailed in specialized literature .

Molecular Structure Analysis

Structure and Data

The molecular structure of PIK-75 can be represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

The compound features a thiazole ring, which contributes to its biological activity. Key structural characteristics include:

  • Functional Groups: Presence of sulfonamide and hydrazone functionalities.
  • Three-Dimensional Configuration: The spatial arrangement of atoms in PIK-75 allows for specific interactions with its target protein, enhancing its inhibitory effects on phosphoinositide 3-kinase.

Data regarding bond lengths, angles, and stereochemistry can be obtained from X-ray crystallography studies or computational modeling approaches.

Chemical Reactions Analysis

Reactions and Technical Details

PIK-75 undergoes various chemical reactions that can be categorized into its interactions with biological targets:

  1. Inhibition of Phosphoinositide 3-Kinase: PIK-75 binds to the p110α isoform, inhibiting its activity and thereby affecting downstream signaling pathways such as Akt phosphorylation.
  2. Cellular Responses: Upon treatment with PIK-75, cells exhibit reduced expression levels of pro-inflammatory cytokines such as interleukin-6 and interleukin-8, indicating its role in modulating inflammatory responses .
  3. Apoptotic Pathways: In cancer cells, PIK-75 has been shown to induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1 .

These reactions are critical for understanding how PIK-75 can be utilized therapeutically.

Mechanism of Action

Process and Data

The mechanism by which PIK-75 exerts its effects involves several key processes:

  1. Inhibition of Phosphoinositide 3-Kinase Activity: By selectively targeting the p110α isoform, PIK-75 effectively inhibits the kinase's activity, leading to decreased phosphorylation of Akt.
  2. Alteration in Cytokine Production: This inhibition results in reduced production of inflammatory mediators such as tumor necrosis factor-alpha and interleukins, contributing to its anti-inflammatory properties .
  3. Induction of Apoptosis: In cancer cells, PIK-75 disrupts survival signals by promoting apoptosis through downregulation of proteins that inhibit cell death pathways .

Data from various studies support the effectiveness of PIK-75 in modulating these pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PIK-75 exhibits several notable physical and chemical properties:

Relevant data regarding melting point, boiling point, and other physicochemical properties can be found in chemical databases or material safety data sheets.

Applications

Scientific Uses

PIK-75 has several promising applications in scientific research:

  1. Cancer Research: It is primarily explored for its potential to treat various cancers by targeting phosphoinositide 3-kinase signaling pathways.
  2. Inflammation Studies: Researchers utilize PIK-75 to investigate its effects on inflammatory responses in conditions such as colitis and other inflammatory diseases .
  3. Combination Therapies: Studies are ongoing to evaluate the efficacy of PIK-75 when used in combination with other chemotherapeutic agents like gemcitabine to enhance therapeutic outcomes in resistant cancer types .

The diverse applications highlight the significance of PIK-75 as a valuable tool in both basic research and clinical settings.

Introduction to PIK-75: Biochemical Classification and Historical Development

Structural Characterization of PIK-75 as a Multikinase Inhibitor

The molecular architecture of PIK-75 features three pharmacologically significant domains:

  • A 6-bromoimidazopyridine moiety that facilitates ATP-binding pocket interactions
  • A nitroaromatic sulfonamide group enabling hydrophobic contacts in non-conserved kinase regions
  • A hydrazide linker providing conformational flexibility for optimal binding orientation [1] [9]

This arrangement allows PIK-75 to occupy both the ATP-binding site and adjacent hydrophobic regions of its target kinases. X-ray crystallography studies reveal that PIK-75 binds p110α through hydrogen bonding with Val851 and hydrophobic interactions with non-conserved residues like Ser773, explaining its remarkable isoform selectivity [5] [7]. The hydrochloride salt formulation enhances aqueous solubility (up to 8.15 mg/mL in DMSO with warming), though it remains insoluble in water or ethanol [4] [9].

Table 1: Kinase Inhibition Profile of PIK-75

Target KinaseIC₅₀ (nM)Selectivity vs p110β
DNA-PK2>650-fold
p110α (PI3Kα)5.8>200-fold
p110γ (PI3Kγ)76~17-fold
p110δ (PI3Kδ)510~2.5-fold
p110β (PI3Kβ)1,300Reference

Data compiled from biochemical assays [2] [4] [7]

Beyond PI3K isoforms, PIK-75 demonstrates significant activity against DNA-PK (IC₅₀ = 2 nM), an enzyme critical for DNA repair mechanisms in cancer cells [2] [7]. This polypharmacology contributes to its potent cytotoxic effects but necessitates careful interpretation of cellular studies. Secondary targets include mTORC1 (IC₅₀ ≈1 μM), ATM (IC₅₀ = 2.3 μM), and PI3KC2β (IC₅₀ ≈1 μM), while showing minimal activity against PI4KIIIβ (IC₅₀ >50 μM) [2] [6].

Historical Context: Discovery and Early Pharmacological Studies

PIK-75 was first synthesized and characterized in 2007 by Kendall et al. during structure-activity relationship (SAR) studies of sulfonohydrazide derivatives targeting PI3K isoforms [2]. Initial screening revealed unprecedented selectivity for p110α over other class IA isoforms, with biochemical assays showing IC₅₀ values of 5.8 nM for p110α versus 1.3 μM for p110β – a >200-fold differential [2] [4]. Early mechanistic studies established that PIK-75 functions as a reversible ATP-competitive inhibitor for p110α (Kᵢ = 36 nM) but exhibits substrate-competitive inhibition with respect to phosphatidylinositol (Kᵢ = 2.3 nM) [7].

The compound's cellular activity was first documented in insulin signaling models, where PIK-75 inhibited insulin-induced phosphorylation of Akt at Thr308 and Ser473 in CHO-IR cells (IC₅₀ = 78 nM) [6] [7]. Subsequent studies in 2010 by Dagia et al. revealed its anti-inflammatory properties, demonstrating dose-dependent suppression of NF-κB-mediated proinflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1) in endothelial cells [3] [4]. This dual activity in oncogenic and inflammatory pathways positioned PIK-75 as a versatile chemical probe for basic research.

Role of PIK-75 in Targeting PI3K Isoforms: p110α Selectivity and Beyond

Mechanism of Isoform Selectivity

PIK-75 achieves exceptional selectivity for p110α through interactions with non-conserved residues in the ATP-binding cleft:

  • Ser773 in p110α forms hydrogen bonds with the sulfonamide group, while the corresponding residue in p110β (Asn804) creates steric hindrance [5] [7]
  • Differential salt bridge networks in the affinity pocket accommodate the imidazopyridine moiety in p110α but not p110β [5]
  • The solvent-exposed region near Met772 in p110α creates a hydrophobic subpocket absent in other isoforms [5]

This selectivity is pharmacologically significant as p110α contains frequent oncogenic mutations (e.g., H1047R, E542K, E545K) in solid tumors, while p110β plays distinct roles in PTEN-deficient cancers [5] [8].

Therapeutic Implications of Target Modulation

Oncology Applications:

  • Induces apoptosis in pancreatic cancer (MIA PaCa-2, AsPC-1) at submicromolar concentrations (IC₅₀ = 0.066-0.069 μM) by disrupting Bcl-xL/Bak interactions and suppressing Mcl-1 survival signaling [4] [7]
  • Synergizes with gemcitabine in vivo, reducing xenograft tumor growth by >50% compared to monotherapy at 2 mg/kg dosing [6] [8]
  • Overcomes chemoresistance in ovarian cancer through nanosuspension formulations that increase tumor accumulation 5-10-fold [8]

Inflammation Modulation:

  • Suppresses hydrogen peroxide-induced inflammation in esophageal epithelium, reducing IL-1β, IL-6, and IL-8 production via NF-κB inhibition [3]
  • Attenuates experimental colitis in murine models by blocking proinflammatory mediator release [4]
  • Inhibits TNF-α-induced CD38 expression in airway smooth muscle, suggesting applications in asthma [4] [7]

Metabolic Effects:

  • Acute exposure potentiates glucose-stimulated insulin secretion in pancreatic β-cells through newcomer granule fusion [4]
  • Chronic administration impairs glucose tolerance in vivo, reflecting p110α's role in metabolic homeostasis [7]

Table 2: Cellular Effects of PIK-75 in Disease Models

Disease ContextExperimental ModelKey Effects
Pancreatic CancerMIA PaCa-2 xenografts↓ Tumor growth; ↑ gemcitabine cytotoxicity
Acute Myeloid LeukemiaMV4-11 cellsIC₅₀ = 3 nM; disrupts Bcl-xL/Mcl-1 axis
Esophageal InflammationFeline esophageal epithelial cells↓ H₂O₂-induced IL-6/IL-8; blocks p-Akt
Ovarian CancerSKOV-3 nanosuspension study11× ↑ solubility; 5-10× ↑ tumor accumulation
Asthma PathogenesisHuman airway smooth muscleInhibits TNF-α-induced CD38 expression

Limitations and Research Applications

Despite its utility, PIK-75 faces challenges:

  • Chemical instability in aqueous solutions and rapid metabolic clearance limit in vivo applications [8]
  • Off-target activity against DNA-PK complicates interpretation of DNA damage responses [2] [7]
  • Solubility limitations (0.00238 mg/mL in water) necessitating advanced formulations like folate-targeted nanosuspensions [8] [9]

These limitations confine PIK-75 primarily to research settings, where it remains invaluable for:

  • Validating p110α-specific phenotypes in cancer models
  • Studying DNA-PK-independent functions of PI3Kα
  • Developing isoform-selective inhibitor design principles
  • Exploring combination therapies with kinase inhibitors or chemotherapy [5] [8]

Properties

CAS Number

1201670-42-9

Product Name

PIK-75

IUPAC Name

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C16H14BrN5O4S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9-

InChI Key

QTHCAAFKVUWAFI-OCKHKDLRSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Synonyms

PIK 75
PIK-75

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.